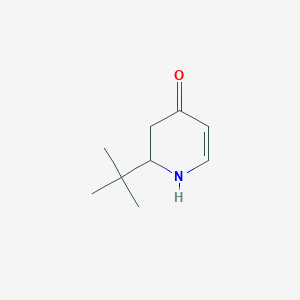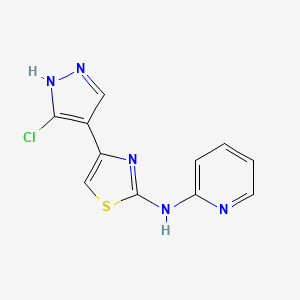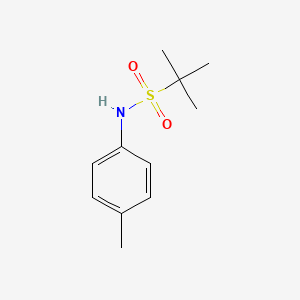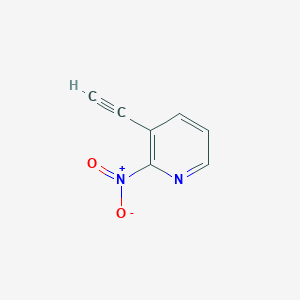
3-Ethynyl-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-2-nitropyridine is a heterocyclic organic compound featuring a pyridine ring substituted with an ethynyl group at the third position and a nitro group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The ethynyl group can be introduced via a Sonogashira coupling reaction using an appropriate ethynyl halide and a palladium catalyst .
Industrial Production Methods: Industrial production of 3-Ethynyl-2-nitropyridine may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ethynyl group can participate in hydrogenation reactions to form alkenes or alkanes.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Ammonia (NH₃) or amines in the presence of a base.
Major Products:
Oxidation: 3-Amino-2-nitropyridine.
Reduction: 3-Ethynyl-2-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Ethynyl-2-nitropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which 3-Ethynyl-2-nitropyridine exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethynyl group can also participate in covalent bonding with target proteins, modulating their activity .
Comparison with Similar Compounds
3-Nitropyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Ethynylpyridine: Lacks the nitro group, resulting in different reactivity and biological properties.
3-Ethynylpyridine: Lacks the nitro group, affecting its chemical and biological behavior.
Properties
CAS No. |
1044038-50-7 |
|---|---|
Molecular Formula |
C7H4N2O2 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
3-ethynyl-2-nitropyridine |
InChI |
InChI=1S/C7H4N2O2/c1-2-6-4-3-5-8-7(6)9(10)11/h1,3-5H |
InChI Key |
LWLQYWCSTRRVFE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(N=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


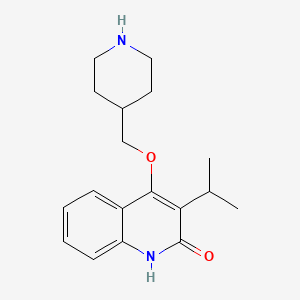

![2-Methyl-5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B13883858.png)
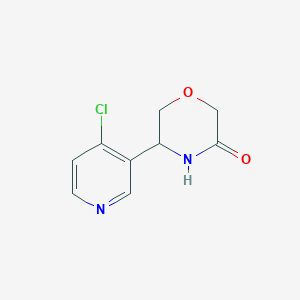
![6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine](/img/structure/B13883876.png)
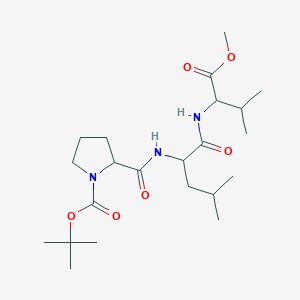
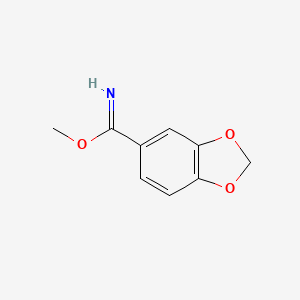

![[2-Amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13883900.png)
